- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199

Cas no 98-03-3 (Thiophene-2-carbaldehyde)

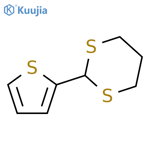

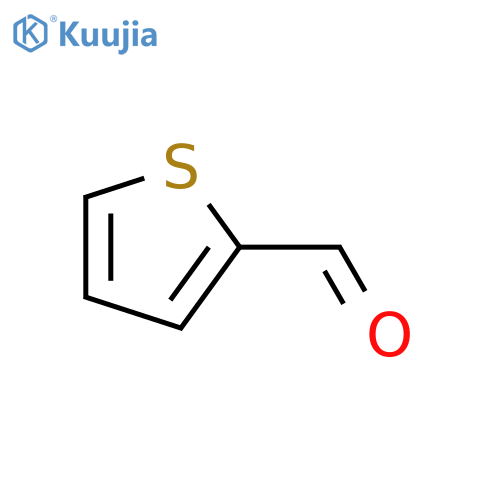

チオフェン-2-カルバアルデヒド(Thiophene-2-carbaldehyde)は、チオフェン環にアルデヒド基が結合した芳香族化合物です。分子式C5H4OS、分子量112.15 g/molで、黄色~琥珀色の液体として知られています。有機合成において重要な中間体として機能し、医薬品や農薬、機能性材料の合成に広く利用されます。特に、チオフェン骨格の電子供与性とアルデヒド基の反応性を併せ持つため、ヘテロ環化合物や複素環式化合物の構築に優れた反応性を示します。高い純度と安定性を特徴とし、精密有機合成や触媒反応における信頼性の高い試薬として評価されています。

Thiophene-2-carbaldehyde structure

商品名:Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Thiophene-2-aldehyde

- 2-Thiophenecarboxaldehyde,Thenaldehyde

- 2-Thiophenecarboxald

- 2-Thiophenecarboxaldehyde (stabilized with HQ)

- 2-Formylthiophene, 2-Thenaldehyde

- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS

- Thiophene-2-carboxaldehyde

- 2-Thenaldehyde

- 2-Thiophene Carboxaldehyde

- thiophene-2-carbaldehyde

- 2-Formylthiophene

- 2-Thiophenecarboxaldehyde

- 2-Thiophenealdehyde

- 2-Thienylaldehyde

- 2-Thiophenecarbaldehyde

- 2-Thienylcarboxaldehyde

- 2-Thienaldehyde

- formylthiophene

- alpha-Formylthiophene

- 2-Thiophenaldehyde

- Thenaldehyde

- alpha-Thiophenecarboxaldehyde

- .alpha.-Formylthiophene

- 2-thiophencarboxaldehyde

- 2-thienal

- thiophenecarboxaldehyde

- thiophen-2-carbaldehyde

- 2-thiophene car

- 2-Formylthiofuran

- 2-Thienylcarbaldehyde

- 2-Thiofurancarboxaldehyde

- NSC 2162

- Thiofurfural

- Thiophene-o-carboxaldehyde

- α-Formylthiophene

- α-Thiophenaldehyde

- α-Thiophenecarboxaldehyde

- 2-Thiophenecarboxaldehyde,99%

- Thiophene-2-carbaldehyde

-

- MDL: MFCD00005429

- インチ: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H

- InChIKey: CNUDBTRUORMMPA-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC=CS1

- BRN: 105819

計算された属性

- せいみつぶんしりょう: 111.998286g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 111.998286g/mol

- 単一同位体質量: 111.998286g/mol

- 水素結合トポロジー分子極性表面積: 45.3Ų

- 重原子数: 7

- 複雑さ: 72.5

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- トポロジー分子極性表面積(TPSA): 17.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 淡黄色液体

- 密度みつど: 1.2 g/mL at 25 °C(lit.)

- ゆうかいてん: <10°C

- ふってん: 198 °C(lit.)

75-77 °C/11 mmHg(lit.) - フラッシュポイント: 華氏温度:170.6°f

摂氏度:77°c - 屈折率: n20/D 1.591(lit.)

- すいようせい: 不溶性

- PSA: 45.31000

- LogP: 1.56060

- ようかいせい: エタノール、ベンゼン、エーテルに溶けやすく、水に微溶解する

- FEMA: 2493

- かんど: Air Sensitive

Thiophene-2-carbaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 2810

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S36/37/39-S37-S24

- 福カードFコード:9

- RTECS番号:XM8135000

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- リスク用語:R22; R43

- TSCA:Yes

Thiophene-2-carbaldehyde 税関データ

- 税関コード:29349990

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |

Thiophene-2-carbaldehyde |

98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |

¥380.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |

2-Thiophenecarboxaldehyde (stabilized with HQ) |

98-03-3 | >98.0%(GC) | 500ml |

¥1140.00 | 2024-04-15 | |

| TRC | T368100-100g |

2-Thiophenecarboxaldehyde |

98-03-3 | 100g |

$ 103.00 | 2023-09-05 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 100g |

¥78 | 2023-09-15 | |

| Oakwood | 003419-1g |

2-Thiophenecarboxaldehyde |

98-03-3 | 98% | 1g |

$9.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |

Thiophene-2-carboxaldehyde, 98+% |

98-03-3 | 98+% | 1000g |

¥5097.00 | 2023-02-15 | |

| Life Chemicals | F2190-0580-0.25g |

thiophene-2-carbaldehyde |

98-03-3 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Apollo Scientific | OR5053-250g |

Thiophene-2-carboxaldehyde |

98-03-3 | 95% | 250g |

£30.00 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 1000g |

524.00 | 2021-07-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |

Thiophene-2-carbaldehyde |

98-03-3 | 98% (stabilized with HQ) | 500g |

¥142.0 | 2024-04-17 |

Thiophene-2-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C

リファレンス

- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt

リファレンス

- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482

合成方法 4

はんのうじょうけん

1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

リファレンス

- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

合成方法 5

はんのうじょうけん

1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

リファレンス

- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013

合成方法 6

はんのうじょうけん

1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

リファレンス

- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

合成方法 7

はんのうじょうけん

1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt

リファレンス

- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593

合成方法 8

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C

リファレンス

- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910

合成方法 9

はんのうじょうけん

1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C

リファレンス

- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C

リファレンス

- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C

リファレンス

- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496

合成方法 14

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C

リファレンス

- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

リファレンス

- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),

合成方法 17

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C

リファレンス

- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran

リファレンス

- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

合成方法 20

はんのうじょうけん

1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C

リファレンス

- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871

合成方法 21

合成方法 22

はんのうじょうけん

1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C

リファレンス

- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723

合成方法 23

はんのうじょうけん

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt

リファレンス

- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970

合成方法 24

はんのうじょうけん

1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C

リファレンス

- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

合成方法 25

はんのうじょうけん

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt

リファレンス

- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256

合成方法 26

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C

リファレンス

- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

合成方法 27

合成方法 28

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt

リファレンス

- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

合成方法 29

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt

リファレンス

- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435

合成方法 30

はんのうじょうけん

1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

リファレンス

- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165

合成方法 31

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K

リファレンス

- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914

合成方法 32

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C

リファレンス

- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

合成方法 33

はんのうじょうけん

1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt

リファレンス

- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308

合成方法 34

はんのうじょうけん

1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C

リファレンス

- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150

合成方法 35

合成方法 36

はんのうじょうけん

1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt

リファレンス

- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

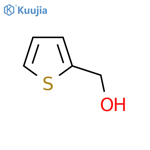

- Thiophen-2-ylmethanol

- 1,3-Dithiane, 2-(2-thienyl)-

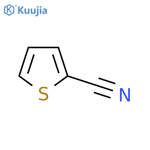

- Thiophene-2-carbonitrile

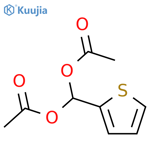

- (acetyloxy)(thiophen-2-yl)methyl acetate

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:98-03-3)2-Thiophenecarboxaldehyde

注文番号:sfd5909

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:34

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:98-03-3)Thiophene-2-carbaldehyde

注文番号:A845794

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:07

価格 ($):209.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:98-03-3)噻吩-2-甲醛

注文番号:LE2307003

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:98-03-3)2-Thenaldehyde

注文番号:LE1532

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Thiophene-2-carbaldehyde 関連文献

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

98-03-3 (Thiophene-2-carbaldehyde) 関連製品

- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)

- 58-71-9(Cephalothin sodium)

- 498-62-4(Thiophene-3-carbaldehyde)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)

- 6030-36-0(4-Methylthiophene-2-carbaldehyde)

- 132-65-0(Dibenzothiophene)

- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)

推奨される供給者

atkchemica

(CAS:98-03-3)Thiophene-2-carbaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:98-03-3)2-Thiophenecarboxaldehyde

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ